4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one
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Overview
Description
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an iodomethyl group, a methyl group, a sulfonyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The oxazolidinone intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group and the oxazolidinone ring.
Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino alcohol and carbonyl compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and thioethers.
Oxidation Products: Oxidation can yield sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis typically yields amino alcohols and carbonyl compounds.
Scientific Research Applications
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: It serves as a tool for studying enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The iodomethyl group is particularly reactive and can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or disruption of protein function. The sulfonyl group also plays a role in enhancing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonyl Chloride: This compound shares the sulfonyl group and is used in similar applications, particularly in organic synthesis.
Oxazolidinones: A class of compounds that share the oxazolidinone ring and are widely used as antibiotics.
Iodomethyl Compounds: Compounds containing the iodomethyl group are used in various chemical reactions and as intermediates in organic synthesis.
Uniqueness
4-(Iodomethyl)-5-methyl-3-(4-methylbenzene-1-sulfonyl)-1,3-oxazolidin-2-one is unique due to the combination of functional groups it possesses, which imparts distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and biological research.
Properties
CAS No. |
94953-05-6 |
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Molecular Formula |
C12H14INO4S |
Molecular Weight |
395.22 g/mol |
IUPAC Name |
4-(iodomethyl)-5-methyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H14INO4S/c1-8-3-5-10(6-4-8)19(16,17)14-11(7-13)9(2)18-12(14)15/h3-6,9,11H,7H2,1-2H3 |
InChI Key |
KILLZIGGOJWFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(=O)O1)S(=O)(=O)C2=CC=C(C=C2)C)CI |
Origin of Product |
United States |
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